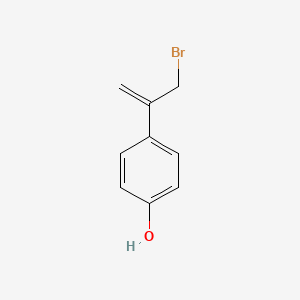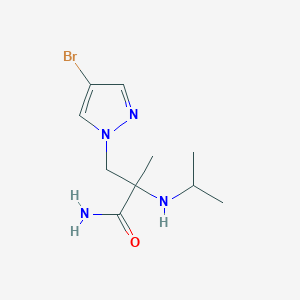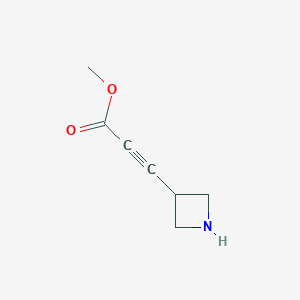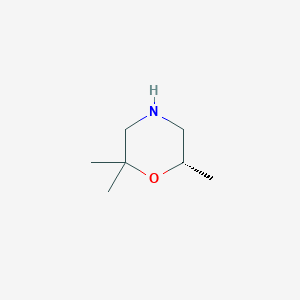
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, denoted by the (1S,2R) configuration, plays a crucial role in its reactivity and interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone precursor.
Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Amination: Employing continuous flow reactors for the amination process to increase efficiency and yield.
Crystallization: The final product is often purified through crystallization techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions of chiral amines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-1-amino-2-indanol: Another chiral amine with similar stereochemistry but different functional groups.
(1S,2R)-2-phenylcyclohexanol: A chiral alcohol with comparable stereochemistry.
Uniqueness
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific indane structure and the presence of the amine group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |
InChI-Schlüssel |
NNNCTWOOSYPXJE-NINOIYOQSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |
Kanonische SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


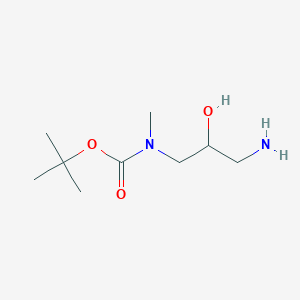
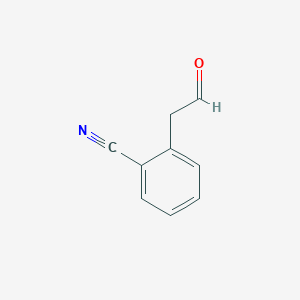
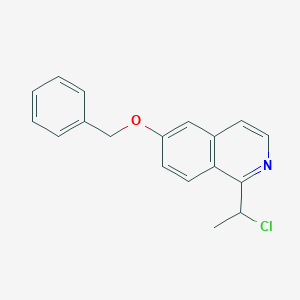
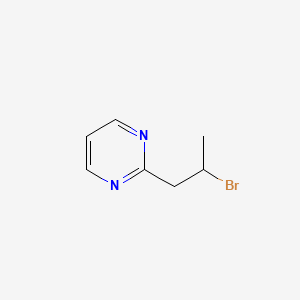

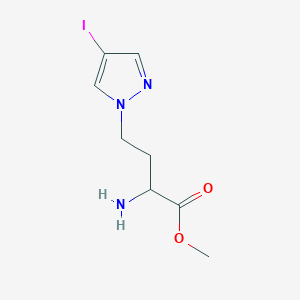
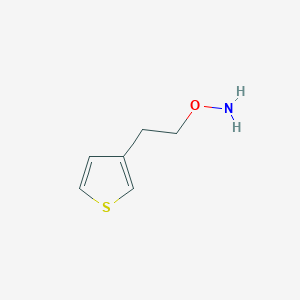


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
